Lipophilicity Comparison: tert-Butyl 5-(hydroxymethyl)- vs. 5-Hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
The target compound (XLogP3-AA = 1.1) exhibits approximately 0.4 log units higher computed lipophilicity than its 5-hydroxy analog tert-butyl 5-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1330764-31-2, XLogP3-AA = 0.7). Both values are computed using PubChem's XLogP3-AA method [1][2]. The increased lipophilicity of the hydroxymethyl derivative is expected to enhance passive membrane permeability relative to the more polar alcohol, making it a preferable intermediate for CNS-targeted drug discovery programs where blood–brain barrier penetration is desired.
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1 (PubChem CID 122236573) |
| Comparator Or Baseline | tert-Butyl 5-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1330764-31-2); XLogP3-AA = 0.7 (PubChem CID 1330764-31-2) |
| Quantified Difference | Δ XLogP3-AA = +0.4 (57% higher) |
| Conditions | Computed property using PubChem XLogP3-AA algorithm (version 3.0) |
Why This Matters
A higher XLogP3-AA suggests improved passive membrane permeability, which is critical for CNS drug candidates; the target compound thus provides a more favorable lipophilicity profile for brain-penetrant programs than the 5-hydroxy analog.
- [1] PubChem. tert-Butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate. PubChem CID 122236573. National Center for Biotechnology Information. View Source
- [2] PubChem. tert-Butyl 5-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate. PubChem CID 1330764-31-2. National Center for Biotechnology Information. View Source
